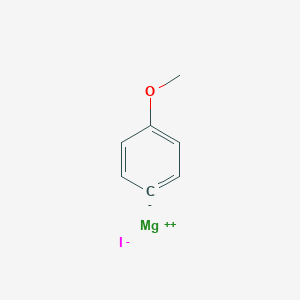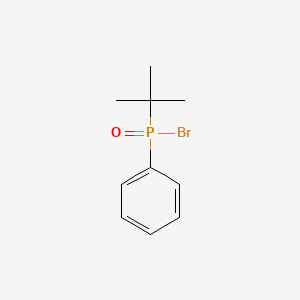
Phosphinic bromide, (1,1-dimethylethyl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic bromide, (1,1-dimethylethyl)phenyl- is an organophosphorus compound characterized by the presence of a phosphinic bromide group attached to a phenyl ring with a tert-butyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphinic bromide, (1,1-dimethylethyl)phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with bromine in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, with the bromine acting as an electrophile that substitutes the hydrogen atom on the phosphorus atom .
Industrial Production Methods
Industrial production of phosphinic bromide, (1,1-dimethylethyl)phenyl- often involves large-scale bromination reactions. These reactions are carried out in reactors equipped with efficient cooling systems to control the exothermic nature of the bromination process. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic bromide, (1,1-dimethylethyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the bromide group to other functional groups.
Substitution: The bromide group can be substituted with other nucleophiles, leading to the formation of different phosphinic derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphinic acid derivatives, phosphine oxides, and substituted phosphinic compounds. These products have diverse applications in different fields of research and industry .
Aplicaciones Científicas De Investigación
Phosphinic bromide, (1,1-dimethylethyl)phenyl- has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of phosphinic bromide, (1,1-dimethylethyl)phenyl- involves its ability to participate in various chemical reactions due to the presence of the reactive bromide group. The compound can undergo nucleophilic substitution reactions, where the bromide group is replaced by other nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the bromide group, which makes the phosphorus atom more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
Phosphinic chloride, (1,1-dimethylethyl)phenyl-: Similar in structure but contains a chloride group instead of a bromide group.
Phosphinic acid, (1,1-dimethylethyl)phenyl-: Contains a hydroxyl group instead of a bromide group.
Phosphonic acid derivatives: Similar phosphorus-containing compounds with different functional groups.
Uniqueness
Phosphinic bromide, (1,1-dimethylethyl)phenyl- is unique due to the presence of the bromide group, which imparts distinct reactivity and chemical properties. This makes it a valuable reagent in organic synthesis and other applications where specific reactivity is required .
Propiedades
Número CAS |
113502-20-8 |
|---|---|
Fórmula molecular |
C10H14BrOP |
Peso molecular |
261.09 g/mol |
Nombre IUPAC |
[bromo(tert-butyl)phosphoryl]benzene |
InChI |
InChI=1S/C10H14BrOP/c1-10(2,3)13(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clave InChI |
FPHUBDJKKKVZIU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(=O)(C1=CC=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexene, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B14318411.png)
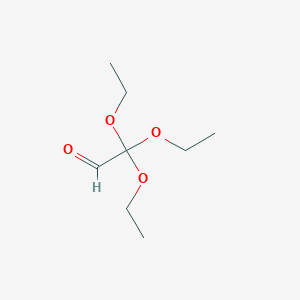

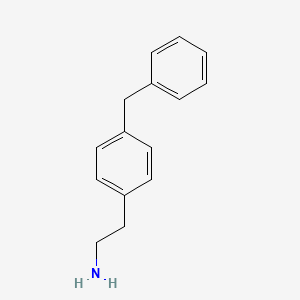
![sodium;ethyl 2-(8-ethyl-3,4-dihydro-1H-pyrano[3,4-b]indol-9-id-1-yl)acetate](/img/structure/B14318440.png)
![[6-(4-Fluorobenzoyl)-2-pyridyl]-(4-fluorophenyl)methanone](/img/structure/B14318442.png)
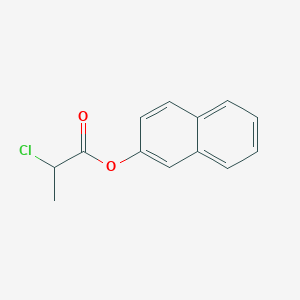
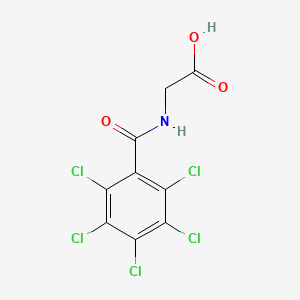
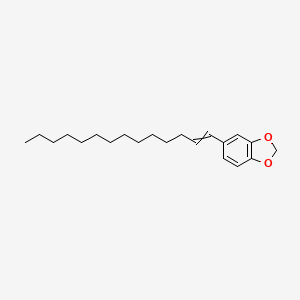
acetyl chloride](/img/structure/B14318461.png)
![2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol](/img/structure/B14318463.png)
![1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14318467.png)
![1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine](/img/structure/B14318471.png)
